pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

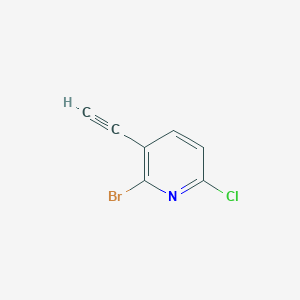

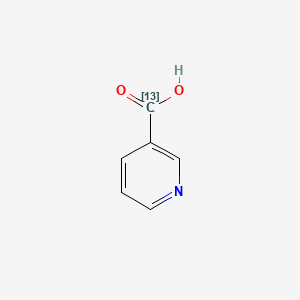

It is a monocarboxylic derivative of pyridine and is one of the three isomers of pyridinecarboxylic acid, the other two being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . Pyridine-3-carboxylic acid is a vital nutrient for humans and is commonly found in various foods, including meat, fish, and grains. It plays a crucial role in the body’s metabolic processes, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for energy production and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be further oxidized to produce pyridine-3,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Pyridine-3-carboxylic acid exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in numerous redox reactions within the cell, acting as electron carriers in metabolic pathways . The pyridinic ring of NAD and NADP can accept and donate a hydride ion, facilitating the transfer of electrons and enabling various biochemical reactions essential for cellular function .

Comparación Con Compuestos Similares

Pyridine-3-carboxylic acid is one of three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) . While all three isomers share the same molecular formula (C6H5NO2), they differ in the position of the carboxyl group on the pyridine ring, leading to distinct chemical and biological properties .

Picolinic Acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and its use in nutritional supplements.

Isonicotinic Acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.

This compound is unique in its role as a vitamin (niacin) and its involvement in essential metabolic processes, distinguishing it from its isomers .

Propiedades

Fórmula molecular |

C6H5NO2 |

|---|---|

Peso molecular |

124.10 g/mol |

Nombre IUPAC |

pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |

Clave InChI |

PVNIIMVLHYAWGP-PTQBSOBMSA-N |

SMILES isomérico |

C1=CC(=CN=C1)[13C](=O)O |

SMILES canónico |

C1=CC(=CN=C1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.